Computed Lipophilicity (XLogP3-AA): Pyridin-4-yl vs. Phenyl Bridge Determines Aqueous Compatibility
The target compound exhibits a computed XLogP3-AA of 1.4, which is approximately 1.0–1.5 log units lower than that expected for the direct phenyl-bridged analog 3,3'-(phenylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one). This difference arises from the replacement of a CH group in the phenyl ring with a nitrogen atom in the pyridin-4-yl ring, increasing polarity and reducing lipophilicity [1]. No experimentally determined logP or logD value is available for the phenyl analog in peer-reviewed literature; the estimated lipophilicity shift is a class-level inference based on the well-established Hansch π constant for aryl CH→N substitution (π ≈ −1.0).
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one): estimated XLogP3-AA ≈ 2.4–2.9 (no experimentally measured value available) |
| Quantified Difference | ΔXLogP3-AA ≈ −1.0 to −1.5 (pyridin-4-yl more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1]; comparator value estimated by structural analogy |
Why This Matters
Lower lipophilicity for the pyridin-4-yl compound predicts superior aqueous solubility and may reduce non-specific protein binding in biological assays, directly impacting assay reliability and formulation strategy.
- [1] PubChem Compound Summary for CID 54717010, 3,3'-(Pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one). National Center for Biotechnology Information (2025). View Source
